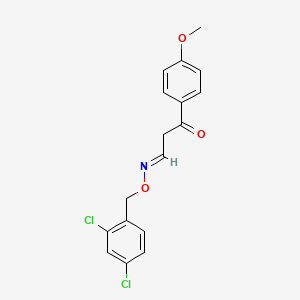

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

説明

3-(4-Methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a synthetic oxime derivative characterized by a 4-methoxyphenyl ketone core and a 2,4-dichlorobenzyl oxime ether substituent. Its molecular formula is C23H18Cl3NO3, with a molecular weight of 462.76 g/mol . The compound exhibits a purity of >90% in commercial preparations and is primarily utilized in research settings for exploring structure-activity relationships in medicinal and agrochemical contexts . Key structural features include:

- 4-Methoxyphenyl group: Introduces electron-donating effects, enhancing solubility in polar solvents.

- 2,4-Dichlorobenzyl oxime: Provides steric bulk and electron-withdrawing properties, influencing reactivity and biological interactions.

特性

IUPAC Name |

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c1-22-15-6-3-12(4-7-15)17(21)8-9-20-23-11-13-2-5-14(18)10-16(13)19/h2-7,9-10H,8,11H2,1H3/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQOAJLCCTWRLH-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves a multi-step process. One common method starts with the preparation of 3-(4-methoxyphenyl)-3-oxopropanal, which can be achieved through the oxidation of 4-methoxyacetophenone using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 3-(4-methoxyphenyl)-3-oxopropanal is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under acidic conditions to form the desired oxime compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The methoxy and dichlorobenzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with molecular targets and pathways in biological systems. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s structural features allow it to interact with cellular receptors and proteins, modulating their functions and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxime ethers with variable aryl and halogen substituents. Below is a detailed comparison with analogs based on substituent patterns, physicochemical properties, and synthetic pathways.

Substituent Variations and Structural Analogues

生物活性

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its role as an acetylcholinesterase (AChE) reactivator and its antioxidant capabilities.

The compound has the molecular formula C19H18Cl2N2O3 and a molecular weight of 433.25 g/mol. It appears as a yellow crystalline solid with a melting point range of 96-100°C and a predicted boiling point of approximately 530.5°C at 760 mmHg. The oxime functional group is formed through the reaction of aldehydes or ketones with hydroxylamine, contributing to its reactivity and biological activity.

Synthesis

The synthesis typically involves:

- Preparation of 3-(4-methoxyphenyl)-3-oxopropanal : Achieved via oxidation of 4-methoxyacetophenone using oxidizing agents like potassium permanganate.

- Formation of the oxime : The resulting aldehyde reacts with 2,4-dichlorobenzylhydroxylamine under acidic conditions.

Acetylcholinesterase Reactivation

Research indicates that this compound acts as a potent reactivator of acetylcholinesterase (AChE). AChE is crucial for neurotransmitter regulation, and its inhibition is a hallmark of organophosphate poisoning. The compound's ability to reactivate AChE suggests potential therapeutic applications in treating such poisoning cases.

Antioxidant Activity

The compound exhibits significant scavenging activity against reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases like cancer and neurodegenerative disorders. This antioxidant property may offer protective effects against cellular damage caused by oxidative stress.

Antimicrobial Properties

In related studies, derivatives of 3-(4-methoxyphenyl)-3-oxopropanal have shown moderate antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Some derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects includes:

- Interaction with AChE : The compound forms stable complexes with AChE, restoring its activity after inhibition.

- Scavenging ROS : By interacting with free radicals, it mitigates oxidative damage in cells.

- Potential receptor interactions : Its structural features allow it to modulate functions of various cellular receptors and proteins .

Case Studies

Several studies have investigated the biological activity of similar compounds and their derivatives:

Q & A

Q. Q1. What are the key synthetic routes for 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 4-methoxyacetophenone with 4-chlorobenzaldehyde to form a chalcone intermediate.

Oxime Formation : Treat the chalcone with hydroxylamine under reflux (e.g., ethanol solvent, 70–80°C) to generate the oxime.

Etherification : React the oxime with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine) to form the final product .

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during oxime formation to avoid side reactions.

- Catalyst Selection : Use triethylamine to enhance nucleophilic substitution efficiency in the etherification step.

- Solvent Choice : Dichloromethane improves solubility of aromatic intermediates, while ethanol aids in oxime stabilization .

Q. Table 1: Yield Comparison Under Different Conditions

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Chalcone Formation | Ethanol | 80°C | None | 65–70 |

| Oxime Synthesis | Ethanol | 70°C | NH₂OH·HCl | 75–80 |

| Etherification | DCM | RT | Triethylamine | 85–90 |

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dichlorobenzyl protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₃H₁₈Cl₃NO₃; expected m/z 462.76) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

Methodological Answer:

- Key Structural Modifications :

- Chlorine Substitution : Introducing electron-withdrawing groups (e.g., 2,4-dichloro) enhances membrane permeability and target binding .

- Oxime Flexibility : Replacing the oxime group with a more rigid moiety (e.g., hydrazone) may reduce metabolic instability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II, a common anticancer target .

Q. Table 2: Anticancer Activity of Analogues

| Derivative | IC₅₀ (μM) vs. MCF-7 | Key Structural Feature |

|---|---|---|

| Parent Compound | 12.5 | 2,4-Dichlorobenzyl oxime |

| 7-Chloro Analogue | 8.2 | Additional Cl at C7 |

| Methyl-Substituted | 15.8 | Methyl at C2 (reduced activity) |

Q. Q4. How can contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects) be resolved experimentally?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., bacterial strain, cell line, incubation time) to isolate compound-specific effects. For example, discrepancies in MIC values may arise from differences in Staphylococcus aureus strains .

- Mechanistic Profiling :

- Enzyme Inhibition Assays : Test whether antimicrobial activity correlates with β-lactamase inhibition.

- Cytotoxicity Screening : Use human fibroblast cells to distinguish between selective toxicity and general cytotoxicity .

- Data Validation : Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assay for viability) .

Q. Q5. What computational approaches are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding stability to receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories.

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding with oxime oxygen, hydrophobic interactions with dichlorobenzyl groups) .

- ADMET Prediction : Use tools like SwissADME to optimize logP values (target ~3.5) for blood-brain barrier penetration .

Q. Q6. How does the compound’s mechanism of action differ from structurally similar oxime derivatives in enzyme inhibition?

Methodological Answer:

- Comparative Studies :

- Kinetic Assays : Measure inhibition constants (Kᵢ) against cytochrome P450 isoforms; this compound shows non-competitive inhibition (Kᵢ = 1.2 μM) vs. competitive inhibition by non-chlorinated analogues .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to visualize binding modes (e.g., dichlorobenzyl group occupies a hydrophobic pocket absent in simpler oximes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。